molecular formula C7H5F3Se B14135539 Benzene, [(trifluoromethyl)seleno]- CAS No. 5173-02-4

Benzene, [(trifluoromethyl)seleno]-

Cat. No.: B14135539
CAS No.: 5173-02-4
M. Wt: 225.08 g/mol
InChI Key: XEXTXNZTBIRCLZ-UHFFFAOYSA-N
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Description

Benzene, [(trifluoromethyl)seleno]- is an organoselenium compound characterized by the presence of a trifluoromethyl group attached to a selenium atom, which is further bonded to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(trifluoromethyl)seleno]- typically involves the electrophilic trifluoromethylselenolation of aromatic compounds. One common method includes the use of trifluoromethylselenyl chloride (CF3SeCl) as a reagent. This compound can be generated in situ and used in cross-coupling reactions with aromatic boronic acids under stoichiometric amounts of copper, yielding moderate to good results .

Industrial Production Methods

Industrial production methods for Benzene, [(trifluoromethyl)seleno]- are not well-documented, likely due to the specialized nature of the compound and its limited commercial demand. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(trifluoromethyl)seleno]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethylselenyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The selenium atom in the compound can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions involving Benzene, [(trifluoromethyl)seleno]- include:

    Trifluoromethylselenyl chloride (CF3SeCl): Used for introducing the trifluoromethylselenyl group.

    Copper Catalysts: Employed in cross-coupling reactions with boronic acids.

Major Products Formed

The major products formed from reactions involving Benzene, [(trifluoromethyl)seleno]- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various functionalized benzene derivatives, while oxidation and reduction reactions can produce different selenium-containing compounds .

Scientific Research Applications

Benzene, [(trifluoromethyl)seleno]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzene, [(trifluoromethyl)seleno]- involves the interaction of the trifluoromethylselenyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The selenium atom can participate in redox reactions, altering its oxidation state and affecting the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzene, [(trifluoromethyl)thio]-: Similar structure but with a sulfur atom instead of selenium.

    Benzene, [(trifluoromethyl)oxy]-: Contains an oxygen atom in place of selenium.

    Benzene, [(trifluoromethyl)amino]-: Features a nitrogen atom instead of selenium.

Uniqueness

Benzene, [(trifluoromethyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct electronic and physicochemical properties compared to its sulfur, oxygen, and nitrogen analogs. The selenium atom’s ability to participate in redox reactions and its influence on the compound’s lipophilicity and bioavailability make it particularly valuable in pharmaceutical and material science applications .

Properties

CAS No.

5173-02-4

Molecular Formula

C7H5F3Se

Molecular Weight

225.08 g/mol

IUPAC Name

trifluoromethylselanylbenzene

InChI

InChI=1S/C7H5F3Se/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H

InChI Key

XEXTXNZTBIRCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C(F)(F)F

Origin of Product

United States

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